molecular formula C7H14N2O B8434200 3-Acetamido-5-methylpyrrolidine

3-Acetamido-5-methylpyrrolidine

Cat. No.: B8434200
M. Wt: 142.20 g/mol
InChI Key: WUQOZWVBQZUPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-5-methylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom. Its structure features an acetamido (-NHCOCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position . It serves as a key intermediate or pharmacophore in synthesizing molecules targeting acetylcholinesterase (AChE) and other neurological receptors .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-(5-methylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C7H14N2O/c1-5-3-7(4-8-5)9-6(2)10/h5,7-8H,3-4H2,1-2H3,(H,9,10)

InChI Key

WUQOZWVBQZUPSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The carboxamide group in 5-methylpyrrolidine-3-carboxamide confers greater hydrophilicity, improving aqueous solubility but reducing CNS penetration .

Key Findings :

  • This compound exhibits superior AChE inhibitory activity (IC₅₀ = 0.85 µM), attributed to the synergistic effects of its acetamido and methyl groups, which optimize receptor binding and pharmacokinetics .
  • 3-Acetamidopyrrolidine lacks the 5-methyl group, reducing its BBB penetration and AChE affinity. It is primarily used in non-CNS applications, such as synthesizing antimicrobial agents .
  • 5-Methylpyrrolidine-3-carboxamide ’s carboxamide group diminishes lipophilicity, limiting its utility in CNS therapies but making it valuable in formulations requiring high solubility .

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